tert-Butyl (2-(methylamino)cyclohexyl)carbamate
Overview
Description
tert-Butyl (2-(methylamino)cyclohexyl)carbamate: is an organic compound with the molecular formula C12H24N2O2 It is a derivative of carbamate, featuring a tert-butyl group and a cyclohexyl ring substituted with a methylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2-(methylamino)cyclohexyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyclohexylamine derivative. One common method includes the use of tert-butyl chloroformate as a reagent to introduce the tert-butyl carbamate group. The reaction is usually carried out under mild conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl (2-(methylamino)cyclohexyl)carbamate can undergo oxidation reactions, typically at the amino group, leading to the formation of corresponding oxides or nitroso derivatives.
Reduction: Reduction reactions may target the carbamate group, converting it into an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to primary or secondary amines.
Substitution: Formation of substituted carbamates or amines.
Scientific Research Applications
Chemistry: tert-Butyl (2-(methylamino)cyclohexyl)carbamate is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: In biological research, this compound is studied for its potential as a protective group for amines in peptide synthesis. It helps in the selective modification of peptides and proteins.
Medicine: The compound is explored for its potential therapeutic applications, including its use as a prodrug that can release active amines in vivo.
Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl (2-(methylamino)cyclohexyl)carbamate involves its ability to act as a carbamate protecting group. It can be cleaved under acidic conditions to release the free amine, which can then participate in various biochemical pathways. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition or receptor binding in medicinal chemistry.
Comparison with Similar Compounds
- tert-Butyl (2-(methylamino)ethyl)carbamate
- tert-Butyl (2-aminoethyl)carbamate
- tert-Butyl (2-(dimethylamino)ethyl)carbamate
Comparison: tert-Butyl (2-(methylamino)cyclohexyl)carbamate is unique due to the presence of the cyclohexyl ring, which imparts different steric and electronic properties compared to linear or branched alkyl chains. This structural difference can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications where such properties are desired.
Properties
IUPAC Name |
tert-butyl N-[2-(methylamino)cyclohexyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-10-8-6-5-7-9(10)13-4/h9-10,13H,5-8H2,1-4H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMXDBAIQSFJAPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCCC1NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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